2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one
Overview
Description
2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one involves several steps. One common method includes the reaction of 2-chloro-4-methoxypyridine with methylsulfanyl reagents . The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and phenylethanones .
Scientific Research Applications
2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one can be compared with other similar compounds, such as:
- 3-Methyl-1-[6-Methyl-2-(Methylsulfanyl)Pyrimidin-4-yl]-4-[(Phenylimino)Methyl]-1H-Pyrazol-5-ol
- 6-Heptafluoropropyl-2-methylsulfanylpyrimidin-4(3H)-one
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of the pyrimidine and phenylethanone moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-13-14-8-7-11(15-13)9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERFOTMKOSGPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514401 | |
Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340042-28-6 | |
Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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